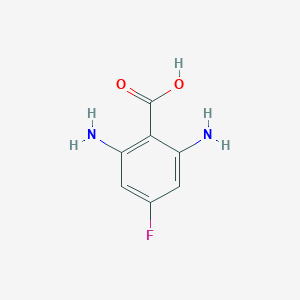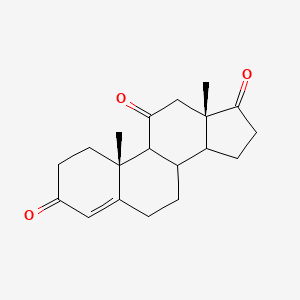![molecular formula C24H25N5O3 B14791832 3-(3a,7a-dihydro-1H-indol-3-yl)-4-[2-[2-(dimethylamino)ethoxy]quinazolin-7-yl]pyrrolidine-2,5-dione](/img/structure/B14791832.png)
3-(3a,7a-dihydro-1H-indol-3-yl)-4-[2-[2-(dimethylamino)ethoxy]quinazolin-7-yl]pyrrolidine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3a,7a-dihydro-1H-indol-3-yl)-4-[2-[2-(dimethylamino)ethoxy]quinazolin-7-yl]pyrrolidine-2,5-dione is a complex organic compound that features a unique structure combining indole, quinazoline, and pyrrolidine moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3a,7a-dihydro-1H-indol-3-yl)-4-[2-[2-(dimethylamino)ethoxy]quinazolin-7-yl]pyrrolidine-2,5-dione typically involves multi-step organic synthesis. The process begins with the preparation of the indole and quinazoline intermediates, followed by their coupling and subsequent cyclization to form the pyrrolidine ring. Key steps include:
Indole Synthesis: The indole moiety can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Quinazoline Synthesis: The quinazoline moiety can be prepared through the condensation of anthranilic acid with formamide or through the Pinner reaction involving ortho-aminoaryl nitriles.
Coupling and Cyclization: The indole and quinazoline intermediates are coupled using a suitable linker, followed by cyclization under basic or acidic conditions to form the pyrrolidine ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This includes the use of high-throughput screening for reaction conditions, continuous flow chemistry, and the development of efficient purification techniques.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the quinazoline moiety using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the dimethylamino group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Alkyl halides, acyl chlorides, and other nucleophiles.
Major Products Formed
Oxidation: Oxidized derivatives of the indole moiety.
Reduction: Reduced derivatives of the quinazoline moiety.
Substitution: Substituted derivatives at the dimethylamino group.
科学的研究の応用
3-(3a,7a-dihydro-1H-indol-3-yl)-4-[2-[2-(dimethylamino)ethoxy]quinazolin-7-yl]pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-(3a,7a-dihydro-1H-indol-3-yl)-4-[2-[2-(dimethylamino)ethoxy]quinazolin-7-yl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.
類似化合物との比較
Similar Compounds
- 3-(3a,7a-dihydro-1H-indol-3-yl)-4-[2-[2-(dimethylamino)ethoxy]quinazolin-7-yl]pyrrolidine-2,5-dione
- This compound
Uniqueness
The uniqueness of this compound lies in its combination of indole, quinazoline, and pyrrolidine moieties, which confer distinct chemical and biological properties. This structural complexity allows for diverse interactions with biological targets and potential therapeutic applications.
特性
分子式 |
C24H25N5O3 |
|---|---|
分子量 |
431.5 g/mol |
IUPAC名 |
3-(3a,7a-dihydro-1H-indol-3-yl)-4-[2-[2-(dimethylamino)ethoxy]quinazolin-7-yl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C24H25N5O3/c1-29(2)9-10-32-24-26-12-15-8-7-14(11-19(15)27-24)20-21(23(31)28-22(20)30)17-13-25-18-6-4-3-5-16(17)18/h3-8,11-13,16,18,20-21,25H,9-10H2,1-2H3,(H,28,30,31) |
InChIキー |
CPSWXPMATKJINE-UHFFFAOYSA-N |
正規SMILES |
CN(C)CCOC1=NC=C2C=CC(=CC2=N1)C3C(C(=O)NC3=O)C4=CNC5C4C=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-amino-N-[(3,4-dichlorophenyl)methyl]-3-methylbutanamide](/img/structure/B14791761.png)

![2-chloro-1-(6-chloro-1H-imidazo[1,2-a]pyridin-4-ium-3-yl)-2,2-difluoroethanone;2-chloro-2,2-difluoroacetate](/img/structure/B14791772.png)
![Phenol, 3-(1-azabicyclo[2.2.2]oct-2-ylmethoxy)-](/img/structure/B14791773.png)

![7-[(1S)-1-aminoethyl]-6-bromo-3-methyl-thiazolo[3,2-a]pyrimidin-5-one;(2S)-2-hydroxy-2-phenyl-acetic acid](/img/structure/B14791777.png)
![(6R,9S,13R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-ol](/img/structure/B14791793.png)

![N'-(4-Methoxybenzylidene)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide](/img/structure/B14791811.png)



![tert-butyl N-[1-(2-amino-6-fluorophenyl)pyrrolidin-3-yl]carbamate](/img/structure/B14791851.png)
